Sulfide, benzyl trityl
Overview
Description
Sulfide, benzyl trityl: is an organic compound that features a sulfide linkage between a benzyl group and a trityl group. . The benzyl group is a common substituent in organic chemistry, known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, benzyl trityl can be achieved through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone® . This approach is efficient and environmentally friendly, avoiding the use of metal catalysts and thiols, which are often associated with unpleasant odors and health hazards .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzyl halides with trityl thiol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfide linkage . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Sulfide, benzyl trityl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction of the trityl group can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as benzyl Grignard reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected benzyl sulfide.
Substitution: Benzyl sulfides with various substituents.
Scientific Research Applications
Sulfide, benzyl trityl has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sulfide, benzyl trityl involves the formation of a stable sulfide linkage between the benzyl and trityl groups. This linkage is resistant to hydrolysis and oxidation, making the compound a useful protecting group in organic synthesis . The trityl group can be selectively removed under mild acidic conditions, allowing for the controlled release of the benzyl group .
Comparison with Similar Compounds
Triphenylmethyl chloride: Used as a protecting group in organic synthesis.
Benzyl sulfide: A simpler analog of sulfide, benzyl trityl, used in various chemical reactions.
Tosylates and mesylates: Common protecting groups for alcohols and amines.
Uniqueness: this compound is unique due to its combination of the benzyl and trityl groups, providing both stability and ease of removal. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
[benzylsulfanyl(diphenyl)methyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22S/c1-5-13-22(14-6-1)21-27-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBYIXBFCZFOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984703 | |
Record name | 1,1',1''-[(Benzylsulfanyl)methanetriyl]tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-14-6 | |
Record name | Sulfide, benzyl trityl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1',1''-[(Benzylsulfanyl)methanetriyl]tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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